molecular formula C11H16O2 B14069619 Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate CAS No. 10063-97-5

Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate

Cat. No.: B14069619
CAS No.: 10063-97-5
M. Wt: 180.24 g/mol
InChI Key: BSVHAZNNVRXKKQ-UHFFFAOYSA-N
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Description

Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate is an organic compound with the molecular formula C11H16O2. It is a methyl ester derivative of 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylic acid.

    Reduction: Formation of 2,6,6-trimethylcyclohexa-1,3-diene-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2,6,6-Trimethylcyclohexa-1,3-diene-1-carboxaldehyde: Contains an aldehyde group instead of an ester group.

    2,6,6-Trimethylcyclohexa-1,3-diene-1-carboxylic acid: The parent carboxylic acid of the methyl ester.

Uniqueness

Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of other organic compounds and in the fragrance industry.

Properties

IUPAC Name

methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVHAZNNVRXKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551940
Record name Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10063-97-5
Record name Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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